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For Researchers, Scientists, and Drug Development Professionals

Thiofulminic acid (HCNS) is a molecule of significant interest in astrochemistry and theoretical

chemistry. As a member of the [H, C, N, S] isomer group, its detection in the interstellar

medium has spurred the need for accurate computational models to understand its properties

and reactivity in environments where experimental validation is challenging.[1] This guide

provides an objective comparison of computational models for thiofulminic acid, supported by

available experimental data.

Performance of Computational Models
The computational modeling of thiofulminic acid presents challenges analogous to its oxygen

counterpart, fulminic acid (HCNO). Studies on HCNO have revealed that even high-ranking

density functional theory (DFT) methods can struggle to accurately predict its geometric and

vibrational properties, with lower-rung functionals sometimes offering better performance for

specific parameters.[2][3] This underscores the importance of benchmarking computational

methods against experimental data.

To date, a comprehensive benchmark study evaluating a wide range of computational models

specifically for thiofulminic acid is not available in the literature. However, several studies
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have employed high-level ab initio methods that can serve as a reference. The explicitly

correlated coupled cluster with single, double, and perturbative triple excitations [CCSD(T)-F12]

method, for instance, has been used to calculate the potential energy surface of the HCNS-He

system, demonstrating its applicability to this molecule.[4][5][6]

Geometric Parameters
Experimental determination of the precise geometry of thiofulminic acid has been achieved

through microwave spectroscopy.[6] These experimental values are the gold standard for

benchmarking computational models. The table below compares the experimentally derived

rotational constant with a high-level calculated value.

Parameter Experimental Value
Computational
Model

Calculated Value

Rotational Constant

(B)

6151.44367 ± 0.00027

MHz[1]
Not Specified in Detail

Very close to

experimental[1]

Dipole Moment (μ) 3.85 Debye[5] Not Specified in Detail Not Available

Note: The computational value for the rotational constant was used to aid in the astronomical

search for HCNS, indicating a close agreement with the experimental value.

Vibrational Frequencies
The vibrational frequencies of thiofulminic acid have been determined experimentally using

infrared (IR) spectroscopy in cryogenic matrices.[7] These experimental frequencies provide a

crucial test for the accuracy of computational models in describing the molecule's vibrational

modes. The following table compares the experimental IR bands with calculated values from ab

initio methods.
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Vibrational Mode
Experimental
Frequency (Ar
matrix, cm⁻¹)

Computational
Model

Calculated
Frequency (cm⁻¹)

ν₁ (CH stretch) 3302.5[7] High-level ab initio[7]
Not explicitly stated in

abstract

ν₂ (CN stretch) 2021.7[7] High-level ab initio[7]
Not explicitly stated in

abstract

ν₃ (NCS bend) 720.3[7] High-level ab initio[7]
Not explicitly stated in

abstract

HCN bend
Not specified in IR

study

CCSD(T)-F12/aug-cc-

pVTZ[6]
~284[6]

Note: The abstract of the primary study on the IR spectroscopy of HCNS mentions that the

assignment of the bands was based on high-level ab initio calculations, implying a good

agreement between the experimental and theoretical values.[7]

Experimental Protocols
The experimental data presented in this guide were obtained through two primary

spectroscopic techniques: matrix isolation infrared spectroscopy and microwave spectroscopy.

Matrix Isolation Infrared Spectroscopy
The first isolation and spectroscopic observation of thiofulminic acid were achieved by

generating the molecule via UV irradiation (254 nm) of 1,2,5-thiadiazole and trapping it in

cryogenic argon (Ar) and krypton (Kr) matrices.[7] The infrared spectra of the matrix-isolated

HCNS were then recorded. This technique allows for the study of highly reactive or unstable

species by preventing their self-reaction at low temperatures. The observed absorption bands

were assigned to the fundamental vibrational modes of HCNS with the aid of high-level ab initio

calculations.[7]

Microwave Spectroscopy
The rotational spectrum of thiofulminic acid was measured using a combination of chirped-

pulse Fourier-transform microwave (CP-FTMW) spectroscopy and cavity-FTMW spectroscopy.
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[6] These techniques provide highly accurate measurements of the rotational constants of a

molecule in the gas phase. From these constants, precise information about the molecule's

geometry and dipole moment can be derived.[8][9] The accurate rotational constants obtained

for HCNS were instrumental in its subsequent detection in the interstellar medium.[1][6]
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Computational Workflow for HCNS
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Caption: Workflow for computational modeling and experimental validation of thiofulminic acid
properties.

Isomers of [H, C, N, S]
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[H, C, N, S] Isomers
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Caption: Relationship between thiofulminic acid and its isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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